molecular formula C15H22BrNO4 B8229721 tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate

tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate

Cat. No.: B8229721
M. Wt: 360.24 g/mol
InChI Key: SNKOQWRAWPPZKO-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a bromine atom, and two methoxy groups attached to a benzyl(methyl)carbamate structure, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate typically involves several steps:

Chemical Reactions Analysis

tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate include:

    tert-Butyl 4-bromo-2,6-dimethoxyphenylcarbamate: Lacks the benzyl group but shares similar reactivity.

    tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate: Similar structure but without the methyl group.

    tert-Butyl 4-bromo-2,6-dimethoxybenzyl(ethyl)carbamate: Contains an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2,6-dimethoxyphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17(4)9-11-12(19-5)7-10(16)8-13(11)20-6/h7-8H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOQWRAWPPZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=C(C=C1OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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